molecular formula C18H24N4O3 B7168020 N-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide

N-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide

Cat. No.: B7168020
M. Wt: 344.4 g/mol
InChI Key: AJDSFTANQODVMV-UHFFFAOYSA-N
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Description

N-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-4-22-16(11-12(2)20-22)18(24)21-8-5-14(6-9-21)19-17(23)15-7-10-25-13(15)3/h7,10-11,14H,4-6,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDSFTANQODVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CCC(CC2)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized from 4-piperidone through reductive amination.

    Coupling Reactions: The pyrazole and piperidine intermediates are coupled using a carbonylation reaction to form the desired amide bond.

    Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor like 2-methylfuran-3-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The pyrazole and piperidine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure might allow it to act as an inhibitor or modulator of specific enzymes or receptors, offering new avenues for treating diseases.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-4-yl]-2-methylfuran-3-carboxamide: shares similarities with other pyrazole and piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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